molecular formula C18H23NO4 B12575824 1(4H)-Quinolinehexanoic acid, 6-methoxy-4-oxo-, ethyl ester CAS No. 192827-48-8

1(4H)-Quinolinehexanoic acid, 6-methoxy-4-oxo-, ethyl ester

Cat. No.: B12575824
CAS No.: 192827-48-8
M. Wt: 317.4 g/mol
InChI Key: CXKZPWVMJUJTPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1(4H)-Quinolinehexanoic acid, 6-methoxy-4-oxo-, ethyl ester is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a quinoline core with a methoxy group at the 6th position, an oxo group at the 4th position, and an ethyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(4H)-Quinolinehexanoic acid, 6-methoxy-4-oxo-, ethyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Formation of the Oxo Group: The oxo group at the 4th position can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1(4H)-Quinolinehexanoic acid, 6-methoxy-4-oxo-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Methyl iodide, dimethyl sulfate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxo groups, while reduction may produce hydroxylated quinoline compounds.

Scientific Research Applications

1(4H)-Quinolinehexanoic acid, 6-methoxy-4-oxo-, ethyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1(4H)-Quinolinehexanoic acid, 6-methoxy-4-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with DNA: Intercalating into DNA and affecting gene expression.

    Modulating Receptors: Binding to and modulating the activity of specific receptors on cell surfaces.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid: Shares a similar quinoline core but differs in the functional groups attached.

    6,7-Difluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic acid: Contains additional fluorine atoms and a methyl group, leading to different chemical properties.

Uniqueness

1(4H)-Quinolinehexanoic acid, 6-methoxy-4-oxo-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and ethyl ester groups contribute to its solubility and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

192827-48-8

Molecular Formula

C18H23NO4

Molecular Weight

317.4 g/mol

IUPAC Name

ethyl 6-(6-methoxy-4-oxoquinolin-1-yl)hexanoate

InChI

InChI=1S/C18H23NO4/c1-3-23-18(21)7-5-4-6-11-19-12-10-17(20)15-13-14(22-2)8-9-16(15)19/h8-10,12-13H,3-7,11H2,1-2H3

InChI Key

CXKZPWVMJUJTPG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCN1C=CC(=O)C2=C1C=CC(=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.